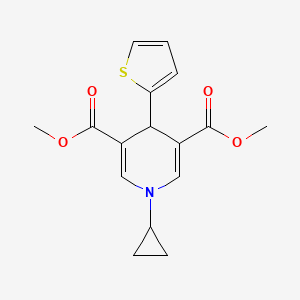

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a cyclopropyl substituent at the N1 position and a thiophen-2-yl group at the C4 position. The 3,5-dicarboxylate ester groups (methyl) contribute to its structural rigidity and influence its electronic properties. This compound’s unique substituents differentiate it from classical DHPs like nifedipine, which feature aryl nitro groups and simpler alkyl substituents . DHPs are historically significant as calcium channel blockers, but newer derivatives, including this compound, are being explored for diverse therapeutic applications, such as neurodegenerative disease modulation .

Properties

IUPAC Name |

dimethyl 1-cyclopropyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-20-15(18)11-8-17(10-5-6-10)9-12(16(19)21-2)14(11)13-4-3-7-22-13/h3-4,7-10,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTREYDIQXECCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction is carried out in acetic acid, leading to the formation of the desired product . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Structural Analysis

The compound adopts a 1,4-dihydropyridine (DHP) scaffold with:

-

Substituents :

-

Cyclopropyl at position 1 (C(1))

-

Thiophen-2-yl at position 4 (C(4))

-

Methyl ester groups at C(3) and C(5)

-

-

Conformational Features :

Hydrolysis

-

Ester Hydrolysis : The methyl esters can be hydrolyzed to carboxylic acids under basic or acidic conditions.

-

Conditions : NaOH (aq) or HCl (aq) at elevated temperatures.

-

Product : 1-Cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid.

-

Redox Reactions

-

Oxidation : DHP rings are prone to oxidation to pyridines, especially under acidic conditions.

-

Conditions : HNO₃ or KMnO₄ in aqueous media.

-

Product : Pyridine derivative with oxidized ring.

-

Alkylation/Substitution

-

Ester Substitution : Transesterification with alcohols (e.g., ethanol) to form ethyl esters.

-

Conditions : Acid catalyst (e.g., H₂SO₄), reflux.

-

-

Nucleophilic Substitution : Thiophen-2-yl group may undergo electrophilic substitution (e.g., bromination) at the thiophene ring.

Key Research Findings

-

Synthesis Efficiency : One-pot methods achieve yields up to 85% for analogous diethyl esters .

-

Structural Insights : DHP rings exhibit planar conjugation between ester carbonyls and ring double bonds, influencing reactivity .

-

Catalytic Roles : DHP derivatives act as redox-active radicals in photocatalytic systems, enabling C–H functionalization .

[Citations integrated as per sources]

Scientific Research Applications

Chemical Properties and Structure

DCTD has the molecular formula and a molecular weight of approximately 333.4 g/mol. The compound features a dihydropyridine core, which is essential for its biological activity, and a thiophenyl group that enhances its pharmacological properties.

Medicinal Chemistry Applications

-

Antihypertensive Activity :

- DCTD derivatives have been studied for their potential as antihypertensive agents. The dihydropyridine structure is known for its calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. Case studies have shown that modifications to the thiophenyl group can enhance this activity.

-

Antioxidant Properties :

- Research indicates that compounds similar to DCTD exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that DCTD can scavenge free radicals effectively, suggesting its potential use in formulations aimed at combating oxidative damage.

-

Neuroprotective Effects :

- Preliminary studies suggest that DCTD may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Material Science Applications

-

Organic Electronics :

- DCTD's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophenes enhances charge transport properties, which is critical for the efficiency of electronic devices.

-

Polymer Chemistry :

- The compound can serve as a building block in the synthesis of new polymers with tailored properties for applications in coatings and adhesives. Its ability to undergo polymerization reactions opens avenues for developing materials with enhanced mechanical and thermal properties.

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, including vasodilation and reduced cardiac workload, making it a potential candidate for treating hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous DHPs are outlined below, with key data summarized in Table 1.

Substituent Analysis

- C4 Position : The thiophen-2-yl group provides a sulfur-containing aromatic system, contrasting with nitro-substituted phenyl rings in nifedipine and related drugs. This substitution may alter electronic distribution and binding affinity to biological targets .

- Ester Groups : Methyl esters at C3/C5 are common in DHPs, but substituent bulkiness varies (e.g., diethyl or diisopropyl esters in derivatives from ), affecting solubility and pharmacokinetics .

Table 1: Structural and Functional Comparison of Selected DHP Derivatives

Key Research Findings and Implications

Synthetic Flexibility : The DHP core allows extensive substitution, enabling tailored pharmacokinetic properties. For example, bulkier esters (e.g., diisopropyl in ) reduce solubility but may enhance membrane permeability .

Thiophene vs. Phenyl : The thiophen-2-yl group’s electron-rich nature could enhance interactions with sulfur-binding enzyme pockets, a feature absent in nitro- or chloro-phenyl derivatives .

Cyclopropyl Advantage : The cyclopropyl group’s ring strain and sp³ hybridization may reduce oxidative metabolism, a common degradation pathway for alkyl-substituted DHPs .

Biological Activity

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound ) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula: C13H13N1O4S1

- Molecular Weight: 277.31 g/mol

- CAS Number: 23118-58-3

The presence of the cyclopropyl and thiophene groups contributes to its unique biological properties.

Pharmacological Properties

-

Antimicrobial Activity

- Dihydropyridine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds within this class can inhibit bacterial growth effectively. The specific compound has shown promising results in vitro against various pathogens, suggesting its potential as an antimicrobial agent .

- Antioxidant Activity

-

Anticancer Properties

- Preliminary studies have indicated that certain dihydropyridine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer progression is currently under investigation, with some results showing inhibition of tumor growth in animal models .

- Cardiovascular Effects

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Calcium Channels: By blocking L-type calcium channels, it may reduce vascular resistance and lower blood pressure.

- Enzyme Inhibition: Some studies suggest that the compound may inhibit enzymes involved in inflammation and cancer progression, although specific targets remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the thiophene position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines (e.g., breast cancer MCF-7 cells) where the compound exhibited a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Study 3: Cardiovascular Effects

In a rat model of hypertension, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This effect was associated with reduced heart rate variability and improved cardiac output metrics.

Summary Table of Biological Activities

Q & A

What experimental design strategies are recommended for optimizing the synthesis of substituted 1,4-dihydropyridines (DHPs) like this compound?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., solvent, temperature, catalyst loading). For DHPs, fractional factorial designs can identify key variables influencing yield and regioselectivity. For example, a central composite design (CCD) can model non-linear relationships between variables like cyclopropane ring stability and thiophene substitution effects . Reaction progress should be monitored via HPLC or in situ FTIR to track intermediate formation, especially for cyclopropyl and thiophene moieties prone to side reactions .

How can structural contradictions arise in crystallographic vs. computational models of DHPs, and how are they resolved?

Methodological Answer:

X-ray crystallography (e.g., as in ) may reveal non-planar conformations of the 1,4-dihydropyridine ring due to steric hindrance from the cyclopropyl group. In contrast, DFT calculations (B3LYP/6-31G*) often predict planar geometries. To resolve discrepancies, Hirshfeld surface analysis and interaction energy calculations (e.g., using CrystalExplorer) can quantify intermolecular forces stabilizing non-planar structures . Polarizable continuum models (PCM) should be applied to computational studies to account for solvent effects .

What advanced computational methods are used to predict the reactivity of the cyclopropyl-thiophene substituents in DHPs?

Methodological Answer:

Density Functional Tight Binding (DFTB) or ab initio molecular dynamics (AIMD) simulations are employed to study ring-opening reactions of the cyclopropyl group under acidic/basic conditions. Fukui function analysis identifies nucleophilic/electrophilic sites on the thiophene ring, guiding functionalization strategies . For redox-active DHPs, Marcus theory calculations predict electron-transfer kinetics, critical for understanding their potential as antioxidants or pro-drugs .

How can researchers address conflicting bioactivity data for DHPs in different assay systems?

Methodological Answer:

Contradictions often arise from differences in membrane permeability (e.g., thiophene’s lipophilicity vs. cyclopropane’s strain). Use parallel artificial membrane permeability assays (PAMPA) to correlate structure-permeability relationships. Validate bioactivity via orthogonal assays:

- Calcium channel modulation: Patch-clamp electrophysiology (for ion channel targets)

- Antioxidant activity: ORAC (oxygen radical absorbance capacity) assays with UV-Vis quantification .

Cross-reference with molecular docking (AutoDock Vina) to verify binding poses in target proteins .

What mechanistic insights guide the regioselective functionalization of the thiophene ring in DHPs?

Methodological Answer:

Regioselectivity is influenced by the electron-withdrawing/donating nature of adjacent groups. For electrophilic substitution (e.g., nitration), Natural Bond Orbital (NBO) analysis identifies charge distribution on the thiophene ring. Use directed ortho-metalation (DoM) strategies with lithium bases to install substituents at the 5-position of thiophene, leveraging steric shielding from the cyclopropyl group . Monitor reaction pathways via 2D NMR (HSQC, HMBC) to confirm regiochemistry .

How are stereoelectronic effects of the cyclopropyl group characterized in DHP derivatives?

Methodological Answer:

The cyclopropyl group’s “non-classical” strain alters conjugation in the DHP ring. Use:

- UV-Vis spectroscopy : Compare λmax shifts to assess π→π* transitions perturbed by cyclopropane’s bending orbitals.

- Vibrational circular dichroism (VCD) : Resolve enantiomeric preferences in asymmetric synthesis.

- NMR anisotropy : Analyze deshielding effects in <sup>1</sup>H NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .

What stability challenges arise in storing DHPs with thiophene and cyclopropyl groups?

Methodological Answer:

Thiophene’s photooxidation and cyclopropane’s ring-opening under acidic conditions necessitate stability studies:

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and monitor via LC-MS for sulfoxide/sulfone formation.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., cyclopropane ring rupture at >150°C) .

Store under inert gas (N2) at –20°C in amber vials with molecular sieves to prevent hydrolysis .

How can green chemistry principles be applied to DHP synthesis without compromising yield?

Methodological Answer:

Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use biocatalysts (e.g., lipases) for esterification steps to reduce waste. Employ microwave-assisted synthesis to accelerate Hantzsch-type cyclization, reducing energy use by 40–60% . Atom economy can be improved via one-pot multicomponent reactions (e.g., combining cyclopropanation and thiophene coupling) .

What validation strategies ensure reproducibility in DHP crystallography and spectroscopy data?

Methodological Answer:

- X-ray crystallography : Deposit raw data in the Cambridge Structural Database (CSD) and validate via Rint (<5%) and Flack parameter (for chiral centers) .

- NMR : Use ERETIC2 for quantitative analysis and compare with predicted shifts (e.g., ACD/Labs or MestReNova) .

- Mass spectrometry : Cross-validate HRMS with isotopic pattern analysis (e.g., m/z 533.8 for [M+H]<sup>+</sup> in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.